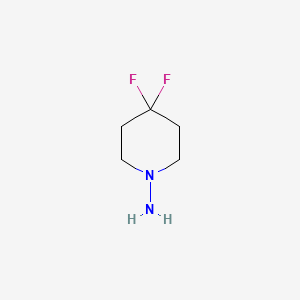

4,4-Difluoropiperidin-1-amine

説明

Significance of the 4,4-Difluoropiperidine Scaffold in Drug Discovery and Chemical Synthesis

The 4,4-difluoropiperidine scaffold is of considerable interest in drug discovery and chemical synthesis due to the profound influence of the geminal difluoro group on the molecule's properties. nih.gov This substitution pattern creates a conformationally more rigid framework compared to its non-fluorinated counterpart. nih.gov Such rigidity can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov From a synthetic standpoint, 4,4-difluoropiperidine and its derivatives, including 4,4-Difluoropiperidin-1-amine, serve as crucial intermediates for creating more complex and specialized fluorinated molecules. nih.gov Their unique structure allows for a variety of chemical transformations, making them versatile building blocks for novel pharmaceutical agents. nih.gov

Strategic Incorporation of Fluorine into Piperidine Ring Systems in Medicinal Chemistry Research

The introduction of fluorine into piperidine rings is a calculated move by medicinal chemists to modulate key molecular properties. acs.org The high bond energy of the carbon-fluorine (C-F) bond, for instance, can enhance metabolic stability. acs.org Furthermore, the strong electron-withdrawing nature of fluorine can alter the basicity (pKa) of the piperidine nitrogen, a critical factor for drug-receptor interactions and pharmacokinetic properties. acs.org

The presence of two fluorine atoms on the same carbon atom (geminal difluorination) at the 4-position of the piperidine ring imparts a unique set of characteristics to the molecule.

A primary driver for incorporating fluorine is to block sites of oxidative metabolism. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage. nih.gov For instance, fluorination of the piperidine ring in certain compounds has been shown to reduce oxidative metabolism. In a comparative study, the 4,4-difluoro derivative of a compound demonstrated a longer half-life in rat liver microsomes (RLM) compared to its non-fluorinated analog, indicating enhanced metabolic stability. vulcanchem.com Specifically, replacing a standard piperidine with a 4,4-difluoropiperidine moiety has been shown to increase metabolic stability, with the half-life in murine models extending from 2.1 hours to 4.7 hours. nih.gov

| Compound/Derivative | Half-life (t½) in Murine Models | Key Finding |

| Piperidine Derivative | 2.1 h | Standard metabolic rate. |

| 4,4-Difluoropiperidine Derivative | 4.7 h | Increased metabolic stability due to fluorination. nih.gov |

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is subtly influenced by geminal difluorination. While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. The introduction of fluorine can modulate a compound's lipophilicity (LogP) and its distribution coefficient at physiological pH (LogD), which in turn affects its ability to cross biological membranes. nih.govsmolecule.com The octanol-water partition coefficient (logP) is a well-established indicator of membrane permeability. researchgate.net For instance, a derivative of 4,4-difluoropiperidine, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, exhibited excellent permeability in a parallel artificial membrane permeability assay (PAMPA), a model for blood-brain barrier penetration. rcsb.orgrcsb.org This suggests that the strategic placement of fluorine can enhance central nervous system (CNS) penetration for neuroinflammatory applications. nih.gov

| Compound | Permeability (Pe) | Assay | Significance |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | 17.3 × 10⁻⁶ cm s⁻¹ | Parallel Artificial Membrane Permeability Assay (PAMPA) | Excellent potential for blood-brain barrier permeability. rcsb.orgrcsb.org |

The strong electron-withdrawing nature of the two fluorine atoms in the 4,4-difluoropiperidine scaffold significantly alters the electronic environment of the ring. nih.gov This can influence the basicity of the piperidine nitrogen, reducing its pKa. A lower pKa can be advantageous in drug design, as it can reduce unwanted interactions with off-target proteins, such as the hERG channel, which is associated with cardiac toxicity. For example, the introduction of the 4,4-difluoropiperidine moiety has been shown to reduce hERG channel affinity, with an IC₅₀ greater than 10 μM. Furthermore, the altered electronic properties can enhance binding affinity to target receptors through favorable electrostatic interactions. The fluorine atoms can participate in stabilizing hydrophobic interactions within the binding pockets of enzymes and receptors.

| Property | Effect of 4,4-Difluorination | Implication in Drug Design |

| pKa of Piperidine Nitrogen | Reduction | Decreased off-target interactions (e.g., hERG). |

| Receptor Binding | Enhanced affinity | Improved potency and selectivity. |

| hERG Channel Affinity | Reduced (IC₅₀ > 10 μM) | Mitigated risk of cardiotoxicity. |

Impact of Geminal Difluorination on Molecular Properties Relevant to Biological Activity

Overview of Reported Biological Activities Associated with this compound and its Derivatives

Derivatives of this compound have been investigated for a range of biological activities, underscoring the versatility of this scaffold.

It serves as a key intermediate in the synthesis of histamine-3 (H3) receptor antagonists, which are being explored for the treatment of cognitive disorders and insomnia. The ability of these derivatives to modulate neurotransmitter release also positions them as candidates for targeting orexin receptors, which are involved in regulating sleep and appetite.

In the realm of neuroinflammation, derivatives have shown the ability to inhibit the release of tumor necrosis factor-alpha (TNFα) in microglial cells, suggesting potential applications in treating neuroinflammatory conditions. Furthermore, certain derivatives act as inhibitors of multiple kinase pathways, including MLK3 and LRRK2, which are important for neuronal survival.

Derivatives of the 4,4-difluoropiperidine scaffold have also been identified as potent antagonists of the dopamine D4 receptor, with high selectivity over other dopamine receptor subtypes. One such derivative displayed an exceptional binding affinity for the D4 receptor with a Ki of 0.3 nM.

More broadly, the 4,4-difluoropiperidine moiety has been incorporated into inhibitors of neuronal nitric oxide synthase (nNOS), with one derivative showing excellent potency for both rat (Ki = 46 nM) and human nNOS (Ki = 48 nM). rcsb.org

| Derivative Class/Compound | Biological Target/Activity | Reported Potency | Potential Therapeutic Area |

| Histamine-3 Receptor Antagonists | Histamine-3 Receptor | - | Cognitive Disorders, Insomnia |

| Orexin Receptor Antagonists | Orexin Receptors | - | Sleep Disorders, Appetite Control |

| (4,4-Difluoropiperidin-1-yl)(phenyl)methanone derivative | TNFα Release Inhibition | - | Neuroinflammatory Conditions |

| Kinase Inhibitors | MLK3, LRRK2 | - | Neurodegenerative Diseases |

| 4,4-difluoropiperidine ether-based antagonists | Dopamine D4 Receptor | Ki = 0.3 nM | L-DOPA-induced Dyskinesias |

| 2-aminopyridine derivative | Neuronal Nitric Oxide Synthase (nNOS) | Ki = 48 nM (human) rcsb.org | Neurological Disorders rcsb.org |

General Pharmacological Potential

The 4,4-difluoropiperidine scaffold, derived from this compound, has been incorporated into a variety of molecules to explore their therapeutic potential. Research has demonstrated that derivatives containing this moiety exhibit a broad range of biological activities. The gem-difluoro substitution is a key feature, often introduced to enhance properties like metabolic stability and brain penetration, which are critical for developing effective drugs, especially for central nervous system (CNS) disorders. enamine.netnih.gov

Derivatives have been investigated for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders. nih.gov Furthermore, the structural framework is integral to compounds designed as antagonists for histamine H3 and adenosine A2a receptors, which are implicated in cognitive and neurodegenerative disorders, respectively. google.com The versatility of this chemical entity is further highlighted by its use in developing agents with potential applications in treating neuroinflammatory conditions, parasitic diseases, and certain types of cancer. ontosight.ainih.govnih.gov

Table 1: Investigated Pharmacological Activities of this compound Derivatives This table is interactive. You can sort and filter the data.

| Pharmacological Target/Area | Potential Application | Key Research Findings | Reference(s) |

|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | A derivative, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, showed potent and selective inhibition of human nNOS with excellent permeability, suggesting potential for CNS therapies. nih.gov | nih.gov |

| Histamine-3 (H3) Receptors | Cognitive Disorders, Insomnia | Serves as an intermediate in the synthesis of H3 receptor antagonists, which modulate neurotransmitter release. | |

| Adenosine A2a Receptors | Parkinson's Disease | Used to prepare 6-(4,4-Difluoropiperidin-1-yl)-5-phenyl-1,2,4-triazin-3-amine, identified as an A2a receptor antagonist. google.com | google.com |

| Kinase Pathways (MLK3, LRRK2) | Neuroinflammatory Conditions | A derivative was found to inhibit kinase pathways and cytokine release in microglial cells, indicating potential for treating neuroinflammation. | |

| Trypanosoma brucei | Human African Trypanosomiasis | The 4,4-difluoropiperidine moiety was incorporated into purine derivatives showing potent activity against the parasite. nih.govnih.gov | nih.govnih.gov |

| Orexin Receptors | Sleep Regulation, Appetite Control | The compound is a candidate for developing drugs targeting orexin receptors due to its ability to modulate neurotransmitter release. |

Role in Neurotransmitter System Modulation

The 4,4-difluoropiperidine moiety is a key component in the development of molecules designed to modulate neurotransmitter systems. Neurotransmitters like histamine, dopamine, and serotonin are crucial for signaling between neurons, and their regulation is a primary strategy for treating neurological and psychiatric conditions. nih.govnih.govtmc.edu The structural characteristics of 4,4-difluoropiperidine derivatives allow them to interact with specific receptors and enzymes within these systems.

A significant area of research involves the development of histamine-3 (H3) receptor antagonists. The H3 receptor is an autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, compounds containing the 4,4-difluoropiperidine scaffold can modulate neurotransmitter levels, a mechanism with potential therapeutic benefits for cognitive disorders. Similarly, derivatives have been created as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov Nitric oxide is a neurotransmitter, and its overproduction by nNOS is linked to neurotoxicity in various neurological diseases. Inhibiting nNOS selectively over other isoforms is a major goal in drug design, and the inclusion of the 4,4-difluoropiperidine group has proven effective in achieving this, along with enhancing blood-brain barrier permeability. nih.gov

Table 2: Research on Neurotransmitter System Modulation by this compound Derivatives This table is interactive. You can sort and filter the data.

| Target System | Specific Target | Mechanism of Action | Potential Therapeutic Outcome | Reference(s) |

|---|---|---|---|---|

| Histaminergic System | Histamine-3 (H3) Receptor | Antagonism | Modulation of neurotransmitter release for treating cognitive disorders and insomnia. | |

| Nitrergic System | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | Reduction of neurotoxicity in various neurological disorders. nih.gov | nih.gov |

| Adenosinergic System | Adenosine A2a Receptor | Antagonism | Treatment of Parkinson's Disease. google.com | google.com |

特性

IUPAC Name |

4,4-difluoropiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)1-3-9(8)4-2-5/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVFCJREXKUDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695316 | |

| Record name | 4,4-Difluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811441-26-6 | |

| Record name | 4,4-Difluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluoropiperidin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the recommended synthetic routes for 4,4-Difluoropiperidin-1-amine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorination of piperidin-1-amine precursors using diethylaminosulfur trifluoride (DAST) under anhydrous conditions at −78°C can introduce fluorine atoms at the 4,4-positions . Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) ensures enantiomeric purity . Key parameters include solvent polarity (e.g., THF vs. DCM), temperature control, and catalyst loading to minimize racemization.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of -/-NMR to confirm fluorine substitution patterns and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns (e.g., Chiralpak IA) assesses enantiomeric excess (>99% purity threshold) . Differential scanning calorimetry (DSC) monitors thermal stability, critical for storage protocols .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. The compound is hygroscopic; use molecular sieves (3Å) in storage containers to mitigate hydrolysis . Regular stability testing via TLC or HPLC is advised, particularly if exposed to ambient humidity .

Advanced Research Questions

Q. How does fluorination at the 4,4-positions of the piperidine ring influence biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative SAR studies show that 4,4-difluoro derivatives exhibit 2–3-fold higher half-lives in hepatic microsomal assays than non-fluorinated analogs . However, fluorine’s electronegativity may reduce binding affinity to targets requiring cationic interactions; counter-screen with surface plasmon resonance (SPR) to validate target engagement .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis using the statistic to quantify heterogeneity in published datasets. For example, if , investigate variability in assay conditions (e.g., cell lines, ATP concentrations) or compound purity . Validate findings via orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to rule out artifacts .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy of this compound derivatives?

- Methodological Answer : Perform pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration. For instance, logP values >2.5 correlate with improved CNS uptake but may reduce aqueous solubility . Use deuterated analogs to prolong half-life in vivo, as seen in studies where -substituted derivatives showed 40% higher AUC in rodent models .

Q. What computational approaches predict the regioselectivity of this compound in nucleophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack at the amine vs. fluorine sites. Molecular docking with enzymes like monoamine oxidases identifies steric clashes induced by fluorine atoms, explaining reduced off-target activity .

Q. How can researchers optimize synthetic yields of this compound when scaling from milligram to gram quantities?

- Methodological Answer : Employ flow chemistry for exothermic fluorination steps, improving heat dissipation and yield consistency (from 60% batch to >85% in continuous flow) . Use design of experiments (DoE) to optimize parameters like residence time and reagent stoichiometry .

Troubleshooting and Technical Challenges

Q. What strategies mitigate hygroscopicity issues during handling of this compound?

- Methodological Answer : Perform all reactions in gloveboxes (<1 ppm ). Lyophilize the compound after synthesis and use anhydrous solvents (e.g., deuterated DMF for NMR) to prevent spectral interference from water .

Q. How can isotopic labeling (e.g., , ) of this compound be achieved for metabolic studies?

Q. What methodologies elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

Administer -labeled compound to rodents and analyze urine/metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) are identified using accurate mass fragmentation patterns, while phase II conjugates (glucuronides) require β-glucuronidase treatment for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。